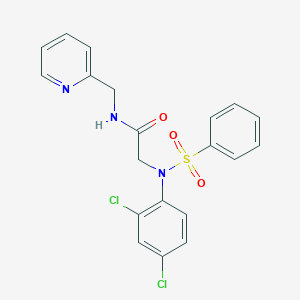![molecular formula C22H19ClN2O3S B3677141 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B3677141.png)
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide
Overview
Description
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has been shown to have significant antitumor activity in preclinical models of various cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
Mechanism of Action
Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide works by binding to the active site of glutaminase, preventing it from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which in turn leads to a decrease in the levels of ATP and other biosynthetic precursors, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical models of various cancer types. In these models, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to decrease the levels of glutamate and other downstream metabolites, leading to a decrease in the levels of ATP and other biosynthetic precursors. This ultimately leads to cancer cell death. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as paclitaxel and cisplatin.
Advantages and Limitations for Lab Experiments
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutaminase in cancer cell metabolism. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has also been shown to have significant antitumor activity in preclinical models of various cancer types, making it a promising candidate for further development as an anticancer agent. However, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide also has some limitations for lab experiments. It is not a perfect inhibitor of glutaminase, and its effects on other metabolic pathways are not well understood.
Future Directions
There are several future directions for N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide research. One direction is to further explore the potential of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide as an anticancer agent, both as a single agent and in combination with other anticancer agents. Another direction is to investigate the effects of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide on other metabolic pathways, such as the pentose phosphate pathway and the serine biosynthesis pathway. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide, including its distribution, metabolism, and excretion in vivo.
Scientific Research Applications
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been extensively studied in preclinical models of various cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer. In these models, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to have significant antitumor activity, both as a single agent and in combination with other anticancer agents. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide works by inhibiting glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide deprives cancer cells of the glutamine they need to survive and grow, leading to cell death.
properties
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-27-20-5-3-4-15(14-20)21(26)25-22(29)24-17-8-12-19(13-9-17)28-18-10-6-16(23)7-11-18/h3-14H,2H2,1H3,(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOROOEBBQRTISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677061.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![N~2~-(2-chlorophenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677079.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B3677080.png)
![N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3677086.png)
![N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3677090.png)


![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677106.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677110.png)

![5-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3677129.png)
